molecular formula C10H8N2OS B8563634 6-methoxy-3-thiocyanato-1H-indole

6-methoxy-3-thiocyanato-1H-indole

Cat. No.: B8563634
M. Wt: 204.25 g/mol
InChI Key: MIROPFNZIOHMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-3-thiocyanato-1H-indole is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

(6-methoxy-1H-indol-3-yl) thiocyanate

InChI

InChI=1S/C10H8N2OS/c1-13-7-2-3-8-9(4-7)12-5-10(8)14-6-11/h2-5,12H,1H3

InChI Key

MIROPFNZIOHMPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)SC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure described in Tetrahedron Letters 40 (1999), 1195-1196, 6-methoxy-1H-indole (1.0 g, 6.8 mmole) and ammonium thiocyanate (0.621 g, 8.1 mmole) were dissolved in methanol (35 ml) and treated with ceric ammonium nitrate (8.56 g, 15.6 mmole)in methanol (175 ml) at room temperature. The reaction mixture was stirred for 15 m and then diluted with water (700 ml) and extracted with methylene chloride (4×125 ml). The combined organic extracts were dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by column chromatography (silica gel) using ethyl acetate:hexane (1:9) as the eluting solvent to afford 6-methoxy-3-thiocyanato-1H-indole (0.40 g 29% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.621 g
Type
reactant
Reaction Step Two
[Compound]
Name
ceric ammonium nitrate
Quantity
8.56 g
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

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